Synthesis Yield Advantage of 3,5-Dimethyl-1H-pyrazole-1-carboxamide vs. Alternative Pyrazole Carboxamide Routes
The synthesis of 3,5-dimethyl-1H-pyrazole-1-carboxamide via semicarbazide hydrochloride and acetylacetone proceeds with approximately 90% yield, representing a substantially more efficient route compared to alternative methods requiring multi-step protection/deprotection sequences or less reactive starting materials that typically yield 40–60% for related pyrazole carboxamides [1]. This high-yielding, one-step procedure reduces synthesis time, minimizes purification requirements, and lowers overall procurement cost for downstream applications.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | ~90% yield |
| Comparator Or Baseline | Alternative pyrazole carboxamide synthetic routes (class average ~40–60% yield) |
| Quantified Difference | 30–50% absolute yield improvement |
| Conditions | Reaction of semicarbazide hydrochloride with acetylacetone in aqueous or alcoholic medium; direct comparison to literature-reported yields for similar pyrazole carboxamide syntheses |
Why This Matters
Higher synthetic yield directly translates to reduced cost per gram, faster material availability, and lower environmental footprint—critical factors in large-scale procurement for medicinal chemistry and agrochemical intermediate supply.
- [1] Chem960. (n.d.). 3,5-Dimethyl-1H-pyrazole-1-carboxamide Synthesis Routes. Synthesis yield data. View Source
